ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C27H29N5O2 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
ethyl 4-[[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H29N5O2/c1-3-34-27(33)31-14-12-21(13-15-31)30-25-24-23(20-9-5-4-6-10-20)17-32(26(24)29-18-28-25)22-11-7-8-19(2)16-22/h4-11,16-18,21H,3,12-15H2,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
DNAJFLPLRJJROS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Piperidinring, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können den Pyrrolopyrimidin-Kern angreifen und möglicherweise seine elektronischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nitrierungsmittel, Sulfonierungsmittel.
Hauptprodukte
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung reduzierter Pyrrolopyrimidin-Derivate.
Substitution: Einführung von Halogenen, Nitrogruppen oder Sulfonsäuregruppen in die aromatischen Ringe.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolopyrimidine derivatives.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-{[7-(3-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidin-1-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Modifications and Implications
Table 1: Substituent Variations in Analogous Pyrrolo[2,3-d]pyrimidines
Biologische Aktivität
Ethyl 4-{[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This structure features a piperidine ring, a pyrrolo[2,3-d]pyrimidine moiety, and an ethyl ester functional group, which contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of human tumor xenografts in vivo. Specifically, certain analogues have demonstrated ATP-competitive inhibition of Protein Kinase B (PKB), which is crucial in cancer cell proliferation and survival pathways .
Table 1: Inhibition of PKB and Related Kinases
| Compound | Inhibition Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| Ethyl 4-{...} | ATP-competitive | < 0.1 | High |
| Compound 2 | ATP-competitive | < 0.5 | Moderate |
Anti-inflammatory Effects
In addition to anticancer properties, ethyl 4-{...} has been evaluated for its anti-inflammatory effects. Studies involving RAW264.7 cells revealed that certain pyrrolopyrimidine derivatives could significantly reduce inflammation markers upon stimulation with lipopolysaccharides (LPS) .
Table 2: Anti-inflammatory Activity in RAW264.7 Cells
| Compound | LPS Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| Ethyl 4-{...} | 100 | 75 |
| Compound A | 100 | 60 |
The biological activity of ethyl 4-{...} is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. Molecular docking studies suggest that it interacts with targets such as COX-2 and various Toll-like receptors (TLRs), inhibiting their activity and thereby reducing inflammatory responses .
Study on Antitumor Efficacy
A notable study investigated the efficacy of a similar pyrrolopyrimidine derivative in a mouse model bearing human tumor xenografts. The compound displayed potent antitumor activity with minimal toxicity at therapeutic doses, highlighting its potential as an effective anticancer agent .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of pyrrolopyrimidine derivatives, including ethyl 4-{...}. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells compared to controls, supporting the compound’s role in mitigating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Pyrrolo[2,3-d]pyrimidine core formation : Use Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-methylphenyl and phenyl substituents) .
- Piperidine-1-carboxylate functionalization : Employ nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .
- Optimization : Apply Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Statistical analysis (e.g., ANOVA) identifies significant factors .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves atomic positions and confirms stereochemistry. Disorder in residues (e.g., phenyl groups) requires refinement with software like SHELXL .
- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm) and piperidine conformation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound’s interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. Compare optimized geometries with crystallographic data to validate models .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with the lowest RMSD (<2.0 Å) and analyze hydrogen-bonding interactions with active-site residues .
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify rate-limiting steps in synthesis .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum concentration).
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .
- Meta-analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers via Grubbs’ test .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogenated analogs) and assess bioactivity changes .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., pyrrolopyrimidine’s NH group for hydrogen bonding) .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. What are the challenges in scaling up synthesis, and how can reactor design address them?
Methodological Answer:
- Heat transfer limitations : Use microreactors for exothermic steps (e.g., cyclization) to improve temperature control .
- Solvent recovery : Implement membrane separation technologies (e.g., nanofiltration) to recycle DMF and reduce waste .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
